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Executive Summary
Diflumidone, also identified by the code R-807 and chemically named N-(3-

benzoylphenyl)-1,1-difluoromethanesulfonamide, is a non-steroidal anti-inflammatory drug

(NSAID). Its primary mechanism of action is the inhibition of prostaglandin synthesis, a key

pathway in the inflammatory response. This document provides a comprehensive overview of

the discovery, history, and pharmacological properties of Diflumidone, with a focus on its anti-

inflammatory effects. While initial research in the late 1970s established its potential as an anti-

inflammatory agent, its clinical development history remains largely undocumented in readily

available literature. This guide consolidates the available scientific information, presenting

quantitative data, experimental methodologies, and relevant biochemical pathways to serve as

a resource for researchers and professionals in drug development.

Discovery and History
The initial scientific disclosure of Diflumidone as a novel anti-inflammatory agent appeared in

the mid-1970s. Identified by the research code R-807, its development is attributed to Riker

Laboratories. The early investigations into Diflumidone focused on its capacity to inhibit

prostaglandin synthesis, a hallmark of non-steroidal anti-inflammatory drugs. A 1977 study

published in Biochemical Pharmacology provided the first detailed insights into its mechanism

of action, establishing it as an inhibitor of prostaglandin-endoperoxide synthases[1].
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Despite this early promise, the subsequent development and clinical evaluation of Diflumidone
are not well-documented in publicly accessible records. There is a notable absence of

published clinical trial data, which suggests that its progression through the drug development

pipeline may have been halted or that the data was not widely disseminated.

It is important to note that the name "Diflumidone" has also been associated with a fungicide

that acts by disrupting mitochondrial function. This appears to be a separate and distinct

chemical entity, and this guide will focus exclusively on the anti-inflammatory compound R-807.

Mechanism of Action: Inhibition of Prostaglandin
Synthesis
Diflumidone exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX)

enzymes, which are critical for the synthesis of prostaglandins from arachidonic acid[2][3].

Prostaglandins are lipid compounds that act as key mediators of inflammation, pain, and fever.

The inhibition of prostaglandin synthesis by NSAIDs like Diflumidone accounts for both their

therapeutic effects and potential side effects. The COX enzyme exists in at least two isoforms:

COX-1, which is constitutively expressed and involved in physiological functions such as

protecting the gastric mucosa, and COX-2, which is induced by inflammatory stimuli[3]. The

relative selectivity of an NSAID for COX-1 versus COX-2 is a critical determinant of its efficacy

and safety profile[3].

The following diagram illustrates the cyclooxygenase pathway and the point of inhibition by

Diflumidone.
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Caption: Inhibition of Prostaglandin Synthesis by Diflumidone.

Synthesis of Diflumidone
While the original patent for the synthesis of Diflumidone (N-(3-benzoylphenyl)-1,1-

difluoromethanesulfonamide) is not readily available, the synthesis of sulfonamides is a well-

established process in organic chemistry. Generally, the synthesis would involve the reaction of

an appropriate aniline with a sulfonyl chloride.

The following diagram outlines a plausible synthetic workflow for a sulfonamide compound.
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Caption: Generalized Synthetic Workflow for Sulfonamides.

Pharmacological Data
Quantitative data on the pharmacological properties of Diflumidone is sparse in the available

literature. To provide context, the following table includes data for other well-characterized

NSAIDs, illustrating the typical parameters assessed.
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Compound COX-1 IC50 (µM) COX-2 IC50 (µM) COX-1/COX-2 Ratio

Diflumidone (R-807) Data not available Data not available Data not available

Celecoxib 82 6.8 12

Diclofenac 0.076 0.026 2.9

Ibuprofen 12 80 0.15

Indomethacin 0.0090 0.31 0.029

Meloxicam 37 6.1 6.1

Piroxicam 47 25 1.9

Experimental Protocols
The following are generalized experimental protocols representative of those that would have

been used to characterize the anti-inflammatory activity of Diflumidone.

In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound

against COX-1 and COX-2 enzymes.

Methodology:

Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes are

used.

Assay Principle: The assay measures the peroxidase activity of the COX enzyme, which

catalyzes the conversion of a substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine) to a

colored product.

Procedure:

The test compound (e.g., Diflumidone) is pre-incubated with the COX enzyme in a buffer

solution.
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Arachidonic acid is added to initiate the cyclooxygenase reaction.

The peroxidase substrate is then added, and the rate of color development is measured

spectrophotometrically.

Data Analysis:

The percentage of inhibition for each concentration of the test compound is calculated

relative to a control without the inhibitor.

The IC50 value is determined by plotting the percentage of inhibition against the logarithm

of the test compound concentration and fitting the data to a dose-response curve.

The following diagram illustrates the general workflow for a COX inhibition assay.
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Caption: General Workflow for an In Vitro COX Inhibition Assay.
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In Vivo Anti-Inflammatory Activity: Carrageenan-Induced
Paw Edema
Objective: To evaluate the in vivo anti-inflammatory effect of a test compound in a model of

acute inflammation.

Methodology:

Animal Model: Typically, rats or mice are used.

Procedure:

The test compound (e.g., Diflumidone) or a vehicle control is administered orally or

intraperitoneally.

After a set period (e.g., 30-60 minutes), a sub-plantar injection of carrageenan is made

into the hind paw to induce localized inflammation and edema.

The volume of the paw is measured at various time points after the carrageenan injection

using a plethysmometer.

Data Analysis:

The percentage of inhibition of edema is calculated by comparing the increase in paw

volume in the treated group to the vehicle-treated control group.

Conclusion
Diflumidone (R-807) was identified in the 1970s as a novel non-steroidal anti-inflammatory

drug with a mechanism of action centered on the inhibition of prostaglandin synthesis. While

early research established its in vitro activity, the trajectory of its clinical development is not

well-documented. The information presented in this guide, based on the available scientific

literature, provides a technical foundation for understanding the initial discovery and

pharmacological basis of Diflumidone's anti-inflammatory properties. Further research into

historical archives and patent databases may be necessary to construct a more complete

picture of its development history and to uncover more extensive quantitative data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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